molecular formula C11H16ClN3S B12237684 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine

Cat. No.: B12237684
M. Wt: 257.78 g/mol
InChI Key: LZZMNQVXHYQRGY-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine is an organic compound that features a pyrazole ring substituted with an ethyl group and a thienylmethyl group attached to a methanamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Ethylation: The pyrazole ring is then ethylated using an appropriate ethylating agent such as ethyl iodide.

    Thienylmethylation: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a thienylmethyl halide.

    Methanamine Introduction: Finally, the methanamine moiety is introduced through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine
  • 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-furylmethyl)methanamine
  • 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-pyridylmethyl)methanamine

Uniqueness

1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine is unique due to the specific combination of the pyrazole and thienylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H16ClN3S

Molecular Weight

257.78 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C11H15N3S.ClH/c1-2-14-6-5-10(13-14)8-12-9-11-4-3-7-15-11;/h3-7,12H,2,8-9H2,1H3;1H

InChI Key

LZZMNQVXHYQRGY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=CS2.Cl

Origin of Product

United States

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